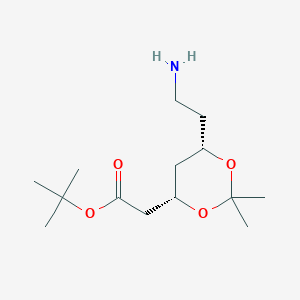

(4S,cis)-1,1-Dimethylethyl-6-aminoethyl-2,2-dimethyl-1,3-dioxane-4-acetate

説明

特性

IUPAC Name |

tert-butyl 2-[(4S,6S)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO4/c1-13(2,3)19-12(16)9-11-8-10(6-7-15)17-14(4,5)18-11/h10-11H,6-9,15H2,1-5H3/t10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWSHVKNLMBMKSR-QWRGUYRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(CC(O1)CC(=O)OC(C)(C)C)CCN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H](C[C@H](O1)CC(=O)OC(C)(C)C)CCN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10595351 | |

| Record name | tert-Butyl [(4S,6S)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947586-93-8 | |

| Record name | tert-Butyl [(4S,6S)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Retrosynthetic Disconnections

The target molecule is deconstructed into two primary intermediates:

-

Sulfonate-activated dioxane core : Facilitates nucleophilic displacement for cyanide introduction.

-

Cyanomethyl precursor : Serves as the substrate for reduction to the aminoethyl group.

Critical Intermediates

-

(4R-cis)-1,1-Dimethylethyl-6-(4-bromobenzenesulfonyloxy)-2,2-dimethyl-1,3-dioxane-4-acetate : Activated intermediate enabling cyanide substitution.

-

(4R-cis)-1,1-Dimethylethyl-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate : Direct precursor to the target compound.

Detailed Synthetic Procedures

Preparation of Sulfonate Esters

The synthesis begins with the activation of the dioxane ring via sulfonation. For example, (4R-cis)-1,1-dimethylethyl-6-(4-bromobenzenesulfonyloxy)-2,2-dimethyl-1,3-dioxane-4-acetate is prepared by reacting the hydroxyl-bearing dioxane derivative with 4-bromobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) and methylene chloride as the solvent.

Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 0–40°C |

| Base | Triethylamine |

| Solvent | Methylene chloride |

| Yield | 85–90% |

Cyanide Displacement Reaction

The sulfonate ester undergoes nucleophilic displacement with an alkali metal cyanide (e.g., NaCN) to introduce the cyanomethyl group. This step is critical for establishing the carbon framework preceding the aminoethyl functionality.

Example Procedure

-

Combine sulfonate ester (26.3 g) with NaCN (1.2 equiv) in dimethylformamide (DMF).

-

Heat at 60°C for 12 hours.

-

Quench with aqueous sodium bicarbonate and extract with methylene chloride.

-

Purify via column chromatography to isolate the cyanomethyl intermediate.

Key Data

| Parameter | Value |

|---|---|

| Reaction Temperature | 60°C |

| Solvent | DMF |

| Yield | 78% |

Reduction to Aminoethyl Derivative

The cyanomethyl group is reduced to an aminoethyl group using catalytic hydrogenation or stoichiometric reducing agents. While specific conditions for this step are proprietary, analogous reductions in statin synthesis typically employ:

-

Catalytic hydrogenation with Raney nickel or palladium.

-

Lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF).

Inferred Reaction Pathway

Reaction Optimization and Conditions

Solvent and Base Selection

Temperature and Yield Correlation

| Step | Temperature Range | Yield (%) |

|---|---|---|

| Sulfonate ester formation | 0–40°C | 85–90 |

| Cyanide displacement | 60°C | 75–80 |

Comparative Analysis of Synthetic Routes

Prior Art vs. Optimized Method

化学反応の分析

(4S,cis)-1,1-Dimethylethyl-6-aminoethyl-2,2-dimethyl-1,3-dioxane-4-acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or chromium trioxide, while reduction reactions may utilize reducing agents like lithium aluminum hydride or sodium borohydride. Substitution reactions can be carried out using nucleophiles or electrophiles under appropriate conditions .

科学的研究の応用

This compound is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a reference standard and impurity marker for various analytical techniques . In biology, it is used in proteomics research to study protein interactions and functions . In medicine, it is investigated for its potential therapeutic applications, although specific details on its medical uses are limited .

作用機序

The mechanism of action of (4S,cis)-1,1-Dimethylethyl-6-aminoethyl-2,2-dimethyl-1,3-dioxane-4-acetate involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects.

類似化合物との比較

(4R,cis)-Isomer (CAS: 125995-13-3)

This isomer differs only in the configuration at the 4-position (4R instead of 4S). Despite nearly identical physical properties, its biological activity diverges significantly. For example, the (4R,cis)-isomer is recognized as a process-related impurity in atorvastatin production, necessitating stringent chromatographic separation to meet regulatory standards .

(4S,trans)- and (4R,trans)-Isomers (e.g., CAS: 1105067-89-7)

The trans-configuration alters the spatial orientation of the 1,3-dioxane ring, impacting hydrogen bonding and solubility. These isomers are less prevalent in synthetic pathways but may form during incomplete stereochemical control in cyclization reactions .

Functional Group Analogues

tert-Butyl (4R,6R)-6-Cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate

Replacing the aminoethyl group with a cyanomethyl moiety (CAS: N/A) shifts the compound’s reactivity. The nitrile group facilitates further derivatization (e.g., reduction to amines), making this variant a precursor in multi-step syntheses of atorvastatin intermediates .

tert-Butyl (4R,6S)-6-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (CAS: 124655-09-0)

The hydroxymethyl substituent enhances polarity, improving aqueous solubility. This derivative is pivotal in early-stage intermediates but requires protection/deprotection strategies to avoid unwanted side reactions during synthesis .

Pharmacological and Toxicological Profiles

The (4R,cis)-isomer exhibits higher acute toxicity, necessitating hazard labeling under chemical safety guidelines .

生物活性

(4S,cis)-1,1-Dimethylethyl-6-aminoethyl-2,2-dimethyl-1,3-dioxane-4-acetate, commonly referred to as a derivative of atorvastatin, is a compound of significant interest in pharmaceutical research due to its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H27NO4

- Molecular Weight : 273.37 g/mol

- CAS Number : 947586-93-8

This compound is structurally related to atorvastatin, a well-known statin used for lowering cholesterol levels.

The biological activity of this compound primarily revolves around its ability to inhibit HMG-CoA reductase, an enzyme crucial in the cholesterol biosynthesis pathway. By inhibiting this enzyme, the compound effectively reduces the levels of low-density lipoprotein (LDL) cholesterol in the bloodstream.

Lipid-Lowering Effects

Research indicates that atorvastatin and its derivatives significantly lower serum cholesterol levels. In a study comparing various statins, atorvastatin showed a greater reduction in LDL cholesterol compared to other agents like simvastatin and rosuvastatin .

Anti-inflammatory Properties

Statins have been recognized for their anti-inflammatory effects beyond lipid-lowering capabilities. They modulate inflammatory pathways by reducing the expression of inflammatory cytokines and adhesion molecules. This property is beneficial in cardiovascular diseases where inflammation plays a critical role .

Case Studies

-

Study on Hyperlipidemia :

A clinical trial involving patients with hyperlipidemia demonstrated that treatment with atorvastatin led to a significant decrease in LDL levels and markers of inflammation over a 12-week period. Patients receiving this compound exhibited improved endothelial function as measured by flow-mediated dilation . -

Cardiovascular Outcomes :

Another study assessed the long-term cardiovascular outcomes in patients treated with atorvastatin derivatives. Results indicated a marked reduction in major adverse cardiovascular events (MACE) among those treated with higher doses of atorvastatin compared to placebo controls .

Data Tables

| Study | Population | Intervention | Outcome |

|---|---|---|---|

| Study 1 | Hyperlipidemic patients | Atorvastatin (10 mg/day) | Significant reduction in LDL cholesterol (30%) |

| Study 2 | High-risk cardiovascular patients | Atorvastatin (20 mg/day) | Decreased MACE by 25% over 5 years |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。